![molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3](/img/structure/B2808327.png)
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline
Overview
Description
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring, an aniline group, and an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 2-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group containing the triazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitroaniline or sulfonated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole moiety in 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline has been linked to various antimicrobial properties. Research indicates that derivatives of triazoles exhibit broad-spectrum antibacterial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The compound's ability to interact with specific enzymes involved in bacterial metabolism enhances its efficacy as an antimicrobial agent.
Anticancer Properties
Recent investigations into triazole derivatives have revealed their potential as anticancer agents. For example, compounds containing the triazole ring have been reported to exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the inhibition of tyrosine kinases . This mechanism suggests a promising avenue for developing novel cancer therapies.
Agricultural Applications
Fungicides
Due to its structural characteristics, this compound can be explored as a potential fungicide. Triazole compounds are well-known for their antifungal properties and are widely used in agricultural practices to control fungal diseases in crops. The compound's effectiveness against specific fungal pathogens could be evaluated through field trials and laboratory assays.
Material Science
Corrosion Inhibitors
Triazole derivatives have been studied for their use as corrosion inhibitors in metal protection. The presence of the triazole ring allows these compounds to form protective layers on metal surfaces, thereby reducing corrosion rates. Research into the effectiveness of this compound as a corrosion inhibitor could lead to advancements in materials science and engineering .
Chemical Synthesis
Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as substitutions and couplings, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Case Study 1: Antibacterial Activity
A study conducted by Hassan et al. evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. Among these derivatives, compounds structurally related to this compound demonstrated significant activity comparable to standard antibiotics like gentamicin .
Case Study 2: Anticancer Efficacy
Qin et al. synthesized several triazole-containing compounds and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a strong potential for further development .
Mechanism of Action
The mechanism of action of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The triazole ring is known to form strong interactions with biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the ethoxy linker but retains the triazole and aniline groups.
2-(1H-1,2,4-triazol-1-yl)ethanol: Contains the triazole ring and ethoxy group but lacks the aniline moiety.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness
4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the aniline group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline, and what reaction conditions are typically employed?
The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the triazole-ethoxy moiety to the aniline core. For example, reacting 4-nitroaniline derivatives with 1H-1,2,4-triazole under basic conditions (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). Subsequent reduction of the nitro group to an amine using catalysts like palladium on carbon or sodium borohydride yields the target compound. Industrial-scale methods may employ continuous flow reactors for improved efficiency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR confirms the ethoxy-triazole linkage and aniline substitution pattern.
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch in aniline, C-N in triazole).
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and triazole ring planarity, as demonstrated in related triazole-aniline structures .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the primary chemical reactivity patterns observed in this compound?
The compound undergoes electrophilic aromatic substitution at the aniline ring due to its electron-rich nature. The triazole moiety participates in coordination chemistry (e.g., metal complexation) and serves as a hydrogen bond acceptor. Comparative studies with tetrazole analogs show reduced electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when side reactions occur?
Strategies include:
- Catalyst selection : Copper(I) iodide improves regioselectivity in triazole formation .
- Solvent optimization : DMF enhances intermediate solubility, while THF may reduce by-products.
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.
- Purification techniques : Column chromatography or recrystallization from ethanol/water mixtures isolates the product .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Molecular docking : Simulates binding to biological targets (e.g., fungal CYP51 enzymes for antifungal studies).
- QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with activity data from in vitro assays .
Q. How does the ethoxy linker influence the compound’s pharmacokinetic properties compared to methyl or direct aryl-linked analogs?
The ethoxy group increases hydrophilicity, improving aqueous solubility and bioavailability. Comparative pharmacokinetic studies in rodent models show prolonged half-life relative to methyl-linked analogs due to reduced metabolic degradation. Metabolic stability can be further assessed via liver microsomal assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MIC values in antifungal tests).
- Structural confirmation : Ensure purity via HPLC and NMR to rule out impurities affecting activity.
- Mechanistic studies : Use enzyme inhibition assays (e.g., β-tubulin binding for antiproliferative effects) to confirm target engagement .
Q. Methodological Considerations
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Data interpretation : Compare crystallographic data (e.g., bond angles from X-ray studies) with computational models to validate electronic effects .
- Biological assays : Pair in silico predictions with cell-based viability assays (e.g., MTT) for comprehensive activity profiling .
Properties
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNOJMFXHRVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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